D-erythro-Imidazoleglycerol Phosphate Monohydrate

描述

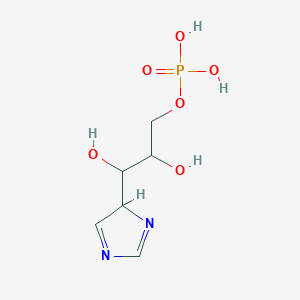

D-erythro-Imidazoleglycerol Phosphate Monohydrate: is a biochemical reagent with the molecular formula C6H13N2O7P and a molecular weight of 256.15 g/mol . This compound is a crucial intermediate in the biosynthesis of histidine, an essential amino acid. It features a unique molecular structure that includes an imidazole ring, a glycerol backbone, and a phosphate group .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of D-erythro-Imidazoleglycerol Phosphate Monohydrate typically involves the reaction of D-ribose 5-phosphate with formamidine. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound is generally produced in laboratory settings for research purposes. The production process involves the use of high-purity reagents and controlled reaction conditions to achieve the desired purity and yield .

化学反应分析

Types of Reactions

D-erythro-Imidazoleglycerol Phosphate Monohydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into other derivatives.

Substitution: The imidazole ring and phosphate group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield different phosphorylated imidazole derivatives, while reduction can produce glycerol derivatives .

科学研究应用

Role in Histidine Biosynthesis

D-IGP is primarily involved in the histidine biosynthetic pathway (HBP), where it serves as a substrate for the enzyme imidazoleglycerol-phosphate dehydratase (IGPD). This enzyme catalyzes the conversion of D-IGP to imidazole acetol phosphate, a critical step in the synthesis of histidine . The pathway is not only vital for protein synthesis but also plays a role in plant stress responses and metabolic regulation.

Table 1: Enzymatic Reactions Involving D-IGP

| Enzyme | Reaction Description |

|---|---|

| Imidazoleglycerol-phosphate dehydratase | Converts D-IGP to imidazole acetol phosphate |

| Imidazole glycerol phosphate synthase | Catalyzes the formation of D-IGP from phosphoribosylformimino-AICAR and glutamine |

Therapeutic Potential

Recent studies have highlighted the potential therapeutic applications of D-IGP and its derivatives. For instance, its involvement in metabolic pathways suggests that manipulating histidine levels could be beneficial in treating conditions such as neurological disorders, metabolic syndrome, and certain cancers . Research indicates that enhancing histidine biosynthesis may improve muscle performance during strenuous exercise and aid in recovery from metabolic diseases .

Agricultural Biotechnology

In agricultural research, targeting the HBP has emerged as a strategy for developing herbicides. The enzyme IGPD is a potential target for herbicide design, as inhibiting this enzyme can disrupt histidine biosynthesis in plants, leading to growth inhibition or death . This approach could provide an environmentally friendly alternative to traditional herbicides by specifically targeting plant metabolism without affecting non-target species.

Case Study: Herbicide Development

A recent study utilized high-resolution cryo-electron microscopy to analyze the structure of IGPD from Medicago truncatula, identifying binding sites that could be exploited for selective herbicide development . This research underscores the importance of understanding D-IGP's biochemical roles in creating effective agricultural solutions.

Research Findings and Insights

The exploration of D-IGP has been limited, with few publications directly addressing its applications. However, existing studies provide valuable insights into its biochemical significance:

- Metabolic Profiling : Research utilizing serum metabolomic profiling has identified variations linked to D-IGP levels in various disease states, suggesting its potential as a biomarker .

- Enzyme Characterization : Studies have characterized IGPD from different organisms, revealing insights into its catalytic mechanisms and regulatory properties .

作用机制

D-erythro-Imidazoleglycerol Phosphate Monohydrate primarily targets enzymes involved in the biosynthesis of histidine. The compound acts as a substrate for these enzymes, participating in catalytic reactions that facilitate the production of histidine. The unique molecular structure, including the imidazole ring, glycerol backbone, and phosphate group, allows it to interact effectively with these enzymes .

相似化合物的比较

Similar Compounds

Imidazoleglycerol Phosphate: Shares a similar structure but lacks the erythro configuration.

Histidinol Phosphate: Another intermediate in the histidine biosynthesis pathway.

Phosphoribosylformimino-5-aminoimidazole carboxamide ribotide (ProFAR): Involved in the purine biosynthesis pathway.

Uniqueness

D-erythro-Imidazoleglycerol Phosphate Monohydrate is unique due to its specific role in the histidine biosynthesis pathway and its distinct molecular structure. The erythro configuration and the presence of both the imidazole ring and phosphate group make it a valuable compound for biochemical research .

生物活性

D-erythro-Imidazoleglycerol Phosphate Monohydrate (IGP) is a significant intermediate in the biosynthesis of histidine, an essential amino acid. This compound plays a crucial role in various biological processes across different organisms, including bacteria, yeast, and higher eukaryotes. This article delves into the biological activity of IGP, focusing on its metabolic pathways, enzymatic functions, and potential implications in health and disease.

1. Overview of D-erythro-Imidazoleglycerol Phosphate

D-erythro-Imidazoleglycerol Phosphate is a monoalkyl phosphate that exists in all living species. It is primarily involved in the histidine biosynthesis pathway , which consists of several enzymatic steps leading to the production of histidine from simpler precursors. In yeast (Saccharomyces cerevisiae), IGP is synthesized through the action of specific enzymes such as imidazole glycerol phosphate synthase (IGPS) and imidazoleglycerol-phosphate dehydratase (IGPD) .

2.1 Histidine Biosynthesis Pathway

The histidine biosynthesis pathway can be summarized as follows:

Key Enzymes:

- IGPS (HIS7 gene) : Catalyzes the first step; requires glutamine as a nitrogen source.

- IGPD (HIS3 gene) : Catalyzes the conversion of IGP to imidazole acetol phosphate, a crucial step in histidine metabolism .

3.1 Role in Metabolism

The activity of IGP is critical for maintaining adequate levels of histidine in organisms. Histidine is not only a building block for proteins but also serves as a precursor for several bioactive molecules, including histamine and carnosine. The regulation of IGP levels can impact various metabolic processes, including:

- Protein synthesis : Histidine availability affects overall protein synthesis rates.

- Cellular signaling : Histamine derived from histidine plays roles in immune response and neurotransmission.

3.2 Case Studies

A study investigating the metabolic profiles in Salmonella typhimurium mutants lacking IGPD revealed that these mutants exhibited impaired growth due to disruptions in histidine biosynthesis . This indicates that IGP and its associated enzymes are vital for bacterial survival and proliferation.

Another research highlighted the differential metabolite profiles during infections caused by Babesia microti, where alterations in histidine metabolism were observed, suggesting that IGP may play a role in host-pathogen interactions .

4. Inhibition and Therapeutic Potential

Certain inhibitors targeting IGPD have been explored for their potential use as herbicides since animals do not possess this enzyme. For instance, 3-Amino-1,2,4-triazole has been identified as a competitive inhibitor of IGPD, which may help control plant pathogens by disrupting their histidine biosynthesis .

5. Conclusion

This compound is an essential compound involved in the biosynthesis of histidine across various biological systems. Its enzymatic pathways are critical for maintaining metabolic homeostasis and influencing physiological processes. Further research into its biological activity could unveil new therapeutic targets for diseases related to amino acid metabolism.

属性

IUPAC Name |

[2,3-dihydroxy-3-(4H-imidazol-4-yl)propyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2O6P/c9-5(2-14-15(11,12)13)6(10)4-1-7-3-8-4/h1,3-6,9-10H,2H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVIZMCKQNFBMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC1C(C(COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399950 | |

| Record name | D-erythro-Imidazoleglycerol Phosphate Monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210241-69-3 | |

| Record name | D-erythro-Imidazoleglycerol Phosphate Monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。